methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, commonly known as MCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCP is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism Of Action
MCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MCP also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, MCP has been shown to have a neuroprotective effect by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Biochemical And Physiological Effects
MCP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. MCP has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Advantages And Limitations For Lab Experiments
MCP has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, MCP has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of MCP, including the development of new synthesis methods to improve yields and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of MCP.
Synthesis Methods
MCP can be synthesized using various methods, including the reaction of 3-chloropyridine-2-carboxylic acid with trifluoromethyl diazomethane followed by cyclization with hydrazine hydrate. Another synthesis method involves the reaction of 3-chloropyridine-2-carboxylic acid with trifluoromethyl ketone followed by cyclization with hydrazine hydrate. These methods have been studied extensively, and their yields and purity have been optimized.
Scientific Research Applications
MCP has been studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, MCP has been studied for its potential as an anti-inflammatory and anti-tumor agent. In agrochemicals, MCP has been studied for its potential as a pesticide and herbicide. In material science, MCP has been studied for its potential as a building block for the synthesis of new materials.
properties
IUPAC Name |
methyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-20-10(19)7-5-8(11(13,14)15)17-18(7)9-6(12)3-2-4-16-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBMWPSSWFZDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.